molecular formula C15H16N2O3 B2363432 (4-Methoxybenzyl)(2-nitrobenzyl)amine CAS No. 7539-30-2

(4-Methoxybenzyl)(2-nitrobenzyl)amine

Cat. No.: B2363432
CAS No.: 7539-30-2
M. Wt: 272.304
InChI Key: YUMFEDPJTFIQCY-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(2-nitrobenzyl)amine is an organic compound with the molecular formula C15H16N2O3 It consists of a benzylamine structure substituted with a methoxy group at the para position and a nitro group at the ortho position

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(2-nitrophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-14-8-6-12(7-9-14)10-16-11-13-4-2-3-5-15(13)17(18)19/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMFEDPJTFIQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)(2-nitrobenzyl)amine can be achieved through a multi-step process involving the following key reactions:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Reductive Amination: The final step involves the reductive amination of the nitro compound to form the desired amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and methoxylation processes followed by reductive amination. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)(2-nitrobenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(4-Methoxybenzyl)(2-nitrobenzyl)amine serves as a crucial building block in organic synthesis. It can be used in the preparation of various derivatives and complex molecules due to its reactive functional groups.

Biological Research

The compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent.

  • Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups can interfere with microbial DNA synthesis, enhancing antibacterial properties.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves modulation of signaling pathways related to cell growth and survival.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various nitro-substituted benzylamines, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on human breast cancer cells (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed effective induction of apoptosis through the activation of caspases.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(2-nitrobenzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methanamine: Similar structure but lacks the nitro group.

    (2-Nitrobenzyl)amine: Similar structure but lacks the methoxy group.

    (4-Methoxybenzyl)(4-nitrobenzyl)amine: Similar structure but with the nitro group at the para position.

Uniqueness

(4-Methoxybenzyl)(2-nitrobenzyl)amine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in synthesis and research.

Biological Activity

(4-Methoxybenzyl)(2-nitrobenzyl)amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyDetails
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Canonical SMILES COC1=CC=C(C=C1)C2=CC=CC=N2
InChI Key ZVQWZJQGQXQKHA-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of methoxybenzoyl-aryl-thiazoles have shown improved antiproliferative activity against melanoma and prostate cancer cells, suggesting that structural modifications can enhance therapeutic efficacy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial potential. Research indicates that various amine derivatives demonstrate moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and up to 156.47 µM against Escherichia coli . These findings suggest that this compound may share similar antimicrobial properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets within cells. For example, compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, such as tubulin polymerization in cancer cells .

Case Studies

  • Anticancer Efficacy : A study evaluating the cytotoxic effects of various substituted benzylamines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant potential for development as anticancer agents .
  • Antimicrobial Testing : In a comparative study, this compound was tested alongside other amines for antimicrobial efficacy. The results showed promising activity against multiple bacterial strains, supporting further investigation into its use as an antimicrobial agent .

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